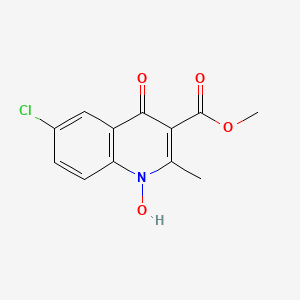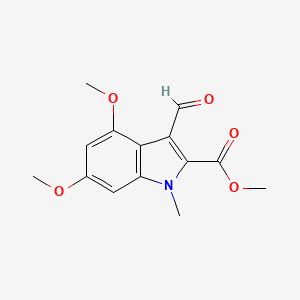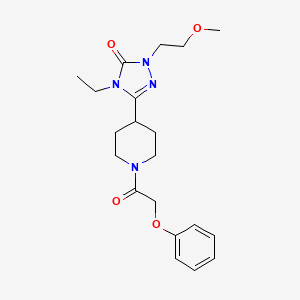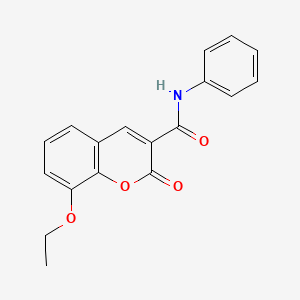
8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a derivative of 2H-chromene, an important class of heterocyclic compounds . It is a compound with a molecular weight of 234.21 .
Synthesis Analysis
The synthesis of 2H-chromene derivatives, including 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, often involves a two-step pathway. The process begins with 2-hydroxybenzaldehyde and diethyl malonate, followed by the hydrolysis of the ester and coupling with various aromatic amines .Molecular Structure Analysis
The molecular structure of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is characterized by the presence of a chromene-3-carboxamide motif . This motif is crucial for the compound’s enzymatic activity .Chemical Reactions Analysis
The chemical reactions involving 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide are primarily related to its chromene-3-carboxamide motif. This motif is crucial for the compound’s enzymatic activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.21 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
8-Ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a compound involved in various chemical syntheses and studies exploring its structural characteristics. Research into similar chromene derivatives has shown that these compounds exhibit interesting crystalline behaviors and form polymorphs with distinct spatial arrangements. For example, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives have detailed their crystallographic properties, indicating the potential complexity and versatility of compounds within this chemical family (Reis et al., 2013).
Synthesis Methods
Efforts to streamline the synthesis of chromene derivatives, like 4-oxo-4H-chromene-3-carboxylic acid, highlight the ongoing research into efficient production methods for these compounds. Such work underscores the importance of these substances as intermediates in the creation of biologically active molecules (Zhu et al., 2014).
Antitumor Applications
Research into analogues of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has identified compounds with potent antitumor properties. For instance, modifications of the chromene structure have yielded analogues that exhibit significant antiproliferative activities against various tumor cell lines. These findings suggest the therapeutic potential of chromene derivatives in oncology, particularly as agents to inhibit key pathways involved in cancer cell survival and proliferation (Yin et al., 2013).
Fluorescence and Sensor Applications
Chromene derivatives have also been explored for their fluorescent properties and potential use as chemical sensors. Studies on compounds with chromene-based structures reveal their capability to exhibit strong fluorescence, which can be applied in the development of novel materials for sensing applications. This research demonstrates the diverse utility of chromene compounds beyond their biological activities, extending into materials science and engineering (Shi et al., 2017).
Biological Activity and Drug Resistance
The modification and analysis of chromene compounds have furthered understanding of structure-activity relationships, particularly in the context of overcoming drug resistance in cancer therapies. Compounds structurally related to 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide have been identified for their ability to synergize with existing treatments and mitigate resistance mechanisms in leukemia cells, highlighting the potential for chromene derivatives in advanced cancer treatment strategies (Das et al., 2009).
Zukünftige Richtungen
The future directions for the study of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide could involve further exploration of its biological activities. Although the compound has shown significant inhibition of HIV-1 integrase, it did not show HIV-1 and HIV-2 inhibition below its cytotoxic concentration . This
Wirkmechanismus
Target of Action
The primary target of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.
Mode of Action
8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide interacts with pancreatic lipase, inhibiting its activity . The compound exhibits competitive inhibition, meaning it competes with the natural substrate for the active site of the enzyme .
Biochemical Pathways
By inhibiting pancreatic lipase, 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide affects the lipid metabolism pathway. This enzyme is responsible for the breakdown of dietary triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the body . Inhibition of this enzyme disrupts this process, reducing the absorption of dietary fats.
Result of Action
The inhibition of pancreatic lipase by 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide results in decreased fat absorption. This can lead to a reduction in caloric intake from fats, which may be beneficial in the management of obesity .
Eigenschaften
IUPAC Name |
8-ethoxy-2-oxo-N-phenylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-15-10-6-7-12-11-14(18(21)23-16(12)15)17(20)19-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKKKBJIKIKHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)
![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)
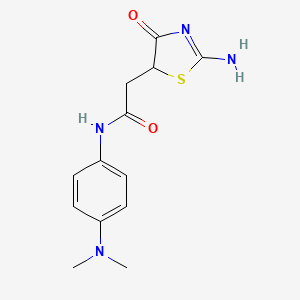
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
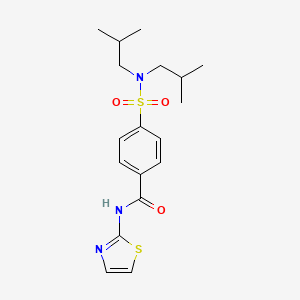
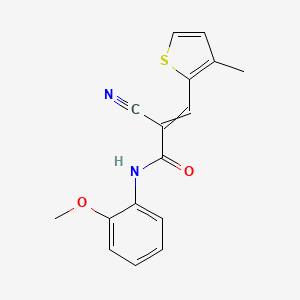
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)

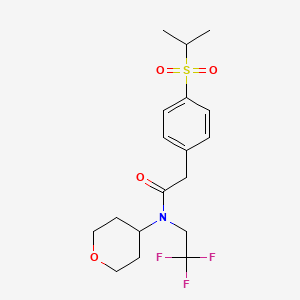
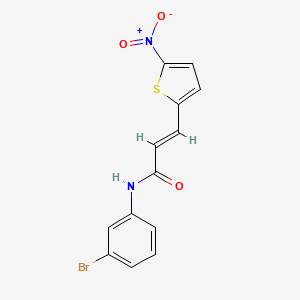
![4,6-Dichloro[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B2846762.png)
